molecular formula C16H14N4OS B12006446 N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide

N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide

Cat. No.: B12006446
M. Wt: 310.4 g/mol
InChI Key: BJTKUZNWLUPYAY-DJKKODMXSA-N
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Description

N’-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a phenylmethylidene group with a methylthio substituent, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 4-(methylthio)benzaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N’-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole core is known to interact with DNA and enzymes, potentially disrupting cellular processes. The methylthio group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N’-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-2-carbohydrazide: Similar structure but with the carbohydrazide group at a different position on the benzimidazole ring.

    N’-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-5-carbohydrazide: Another positional isomer with the carbohydrazide group at the 5-position.

Uniqueness

N’-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide is unique due to the specific positioning of the carbohydrazide group, which may influence its chemical reactivity and biological activity. The presence of the methylthio group also adds to its distinctiveness, potentially enhancing its lipophilicity and membrane permeability.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4OS/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)12-4-7-14-15(8-12)18-10-17-14/h2-10H,1H3,(H,17,18)(H,20,21)/b19-9+

InChI Key

BJTKUZNWLUPYAY-DJKKODMXSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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